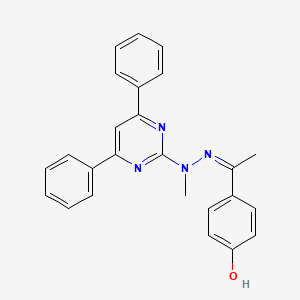![molecular formula C22H18N2O2S B5986367 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5986367.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide, commonly known as BTA-EG6, is a small molecule inhibitor that has shown promising results in scientific research. BTA-EG6 has been studied for its potential applications in cancer treatment, neurodegenerative diseases, and other pathological conditions.
科学研究应用
BTA-EG6 has been studied for its potential applications in cancer treatment, neurodegenerative diseases, and other pathological conditions. In cancer research, BTA-EG6 has been shown to inhibit the growth and proliferation of cancer cells by targeting the proteasome pathway. BTA-EG6 has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Additionally, BTA-EG6 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
作用机制
BTA-EG6 is a small molecule inhibitor that targets the proteasome pathway. The proteasome is a large protein complex that plays a critical role in the degradation of intracellular proteins. BTA-EG6 inhibits the proteasome by binding to the active site of the proteasome and preventing the degradation of targeted proteins. This results in the accumulation of misfolded and damaged proteins, leading to cell death in cancer cells and neuroprotection in neurodegenerative diseases.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have both biochemical and physiological effects. Biochemically, BTA-EG6 inhibits the proteasome pathway, leading to the accumulation of misfolded and damaged proteins. Physiologically, BTA-EG6 has been shown to induce cell death in cancer cells and provide neuroprotection in neurodegenerative diseases. Additionally, BTA-EG6 has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of BTA-EG6 is its specificity for the proteasome pathway, which makes it a valuable tool for studying the role of the proteasome in disease. Additionally, BTA-EG6 has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development. However, one limitation of BTA-EG6 is its low solubility in water, which may limit its use in certain experimental settings.
未来方向
For BTA-EG6 include further studies of its potential applications in cancer treatment, neurodegenerative diseases, and other pathological conditions. Additionally, further studies are needed to optimize the synthesis and formulation of BTA-EG6 to improve its solubility and bioavailability. Finally, studies are needed to investigate the potential side effects of BTA-EG6 and to develop strategies to mitigate these effects.
合成方法
The synthesis of BTA-EG6 involves the condensation of 2-aminobenzothiazole and 3-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain BTA-EG6 in high purity.
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-15-6-4-9-18(12-15)26-14-21(25)23-17-8-5-7-16(13-17)22-24-19-10-2-3-11-20(19)27-22/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCVKNGPGJITCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-pyridinyl)-2-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5986287.png)


![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5986312.png)
![1-(2,3-difluorobenzyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B5986319.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5986322.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5986330.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[1-methyl-3-(methylthio)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5986333.png)
![7-[2-(4-acetyl-1-piperazinyl)-2-oxoethoxy]spiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B5986339.png)
![2-(benzylthio)-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B5986355.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5986373.png)
![1-(4-methoxy-3-methylphenyl)-2-[4-(2-thienyl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5986380.png)
![1-(1-azocanyl)-3-{5-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B5986381.png)
![2-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenoxy)-N-methylacetamide](/img/structure/B5986401.png)